(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid
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Overview
Description
2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid can be achieved through various synthetic routes. One common method involves the diazo-coupling reaction, where a diazonium salt reacts with a benzothiazole derivative under controlled conditions . Another approach is the Knoevenagel condensation, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a catalyst such as piperidine . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, benzothiazole derivatives are explored for their anti-inflammatory and neuroprotective properties . Industrial applications include their use as vulcanization accelerators and antioxidants .
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby inhibiting their activity . This interaction is crucial for their antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid can be compared with other benzothiazole derivatives such as 2-(2,3-dihydro-1,3-benzothiazol-2-yl)benzoic acid and (2-benzothiazolylthio)succinic acid . While these compounds share a similar core structure, their functional groups and biological activities may differ. The unique hydrazono group in 2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid contributes to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)5-10-12-9-11-6-3-1-2-4-7(6)15-9/h1-5H,(H,11,12)(H,13,14)/b10-5+ |
InChI Key |
XKBGWWXWCVFVDD-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC(=O)O |
Origin of Product |
United States |
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